Gentioflavine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Gentioflavine literature review and discovery

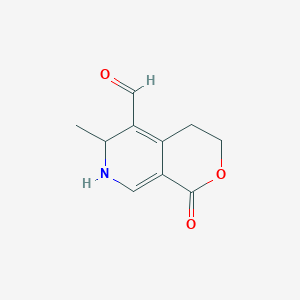

Chemical Profile of Gentioflavine

The table below summarizes the basic chemical identification and calculated physical properties of this compound from a commercial database [1]. Please note that the physical properties (density, boiling point, flash point) are listed as calculated values, not experimental measurements.

| Property | Description |

|---|---|

| Name | This compound [1] |

| CAS Registry Number | 18058-50-9 [1] |

| Synonyms | 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde; 1-Keto-6-Methyl-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carbaldehyde [1] |

| Molecular Formula | C10H11NO3 [1] |

| Molecular Weight | 193.20 g/mol [1] |

| SMILES | CC1NC=C2C(=C1C=O)CCOC2=O [1] |

| InChI | 1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 [1] |

| InChIKey | GLNRAZLQBMAROT-UHFFFAOYSA-N [1] |

| Density | 1.274 g/cm³ (Cal.) [1] |

| Boiling Point | 441°C at 760 mmHg (Cal.) [1] |

| Flash Point | 220.509°C (Cal.) [1] |

Research Workflow for Literature Review

Given the scarcity of recent data on this compound, constructing a comprehensive review will require a systematic approach. The following diagram outlines a suggested workflow, from initial literature gathering to the final synthesis of your review.

A proposed workflow for conducting a systematic literature review on this compound.

This workflow is based on established academic methodology [2]. The process involves searching for literature, evaluating sources, identifying key themes and gaps in the research, and finally structuring and writing the review.

Guidance for Further Research

To build upon the basic chemical data and create your technical guide, I suggest the following steps:

- Use Specialized Scientific Databases: The initial information comes from a general chemical database [1]. For a true literature review, you should search specialized platforms like PubMed/Medline for biomedical literature, Google Scholar, and your university's library catalog [2].

- Develop a Search Strategy: Create a list of keywords including "this compound," its CAS number (18058-50-9), and related terms from its profile (like its molecular formula and synonyms) [1] [2]. You can also look for papers that cite the initial source or mention its InChIKey.

- Evaluate and Synthesize Findings: As you gather literature, critically assess the studies. Look for trends over time, methodological approaches, and, most importantly, identify the gaps in the research that your own work could address [2]. The available search results do not provide information on this compound's biological activity, signaling pathways, or experimental protocols, which should be a key focus of your search.

References

phytochemical analysis of Gentioflavine

A Framework for Phytochemical Analysis

Although a dedicated guide for Gentioflavine was not located, the general process for analyzing a phytochemical compound is well-established. The following workflow, built from standard methodologies [1] [2], outlines the key stages from plant material to compound characterization. You can adapt this framework specifically for this compound.

General workflow for the phytochemical analysis of a plant compound.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in phytochemical analysis, which can be directly applied to the study of this compound.

Plant Material Extraction

The extraction is the first critical step in isolating compounds from plant tissue [3] [2].

- Procedure:

- Collection & Identification: Collect fresh plant material and obtain taxonomic authentication from a botanist. A voucher specimen should be deposited for future reference [3].

- Preparation: Wash the plant material thoroughly and air-dry it in the shade. Once dry, grind it into a fine powder using an electric blender [2].

- Maceration: Macerate a measured amount of the dried powder (e.g., 20 g) in a suitable solvent (e.g., methanol, hexane) for 48 hours at room temperature (e.g., 25°C). Repeat this process multiple times to ensure exhaustive extraction [3].

- Filtration & Concentration: Combine all filtrates and filter using filter paper. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract [3] [2].

Preliminary Phytochemical Screening

This qualitative analysis identifies the main classes of compounds present in a crude extract [2].

- Test for Flavonoids:

- Procedure: Mix the crude extract with a few small pieces of magnesium ribbon. Then, add concentrated hydrochloric acid drop by drop. The appearance of a pink or magenta-red color indicates the presence of flavonoids [2].

- Test for Terpenoids:

- Procedure: Mix the crude extract with 2 ml of chloroform and evaporate to dryness. Add 2 ml of concentrated sulfuric acid and heat for 2 minutes. A grayish color indicates the presence of terpenoids [2].

Chromatographic Separation and Quantitative Analysis

Advanced techniques are used to separate, identify, and quantify specific compounds like this compound.

High-Performance Liquid Chromatography (HPLC-DAD) [3]:

- Purpose: To separate and quantify individual compounds in a mixture.

- Typical Setup:

- Column: An analytical C18 column (e.g., Inertsil ODS-3, 4 µm, 4.0 mm × 150 mm).

- Mobile Phase: A gradient of solvent A (0.1% acetic acid in water) and solvent B (0.1% acetic acid in methanol).

- Flow Rate: 1.0 mL/min.

- Detection: Diode Array Detector (DAD) at a relevant wavelength (e.g., 254 nm).

- Sample Prep: Dissolve the crude extract in methanol (e.g., 8 mg/mL) and filter through a 0.45-µm membrane filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) [3]:

- Purpose: Ideal for profiling volatile compounds, such as fatty acids or essential oils, from a hexane extract.

- Typical Setup:

- Column: DB-5 fused silica capillary non-polar column.

- Carrier Gas: Helium at a flow rate of 1.3 mL/min.

- Temperature: The injector temperature is set at 250°C, with a specific temperature program for the column.

- Identification: Compounds are identified by comparing their mass spectra with standard libraries (e.g., Wiley library).

Summary of Key Analytical Techniques

The table below summarizes the primary techniques used in phytochemical profiling for a research context like the one described for Rumex vesicarius [3].

| Technique | Acronym | Primary Application | Key Outcome |

|---|---|---|---|

| High-Performance Liquid Chromatography with Diode-Array Detection [3] | HPLC-DAD | Separation & quantification of phenolic compounds. | Identified & quantified 16 phenolic compounds. |

| Gas Chromatography-Mass Spectrometry [3] | GC-MS | Profiling of volatile & semi-volatile compounds (e.g., fatty acids). | Revealed 12 compounds, predominantly linoleic acid. |

| Inductively Coupled Plasma Mass Spectrometry [3] | ICP-MS | Elemental analysis & mineral content quantification. | Measured high concentrations of iron and calcium. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Not explicitly detailed in results, but a standard tool for molecular mass determination and identification. | Commonly used for precise mass measurement of compounds. |

Scientific Reproducibility and Uncertainty

When applying these protocols, it is important to note that modern scientific philosophy emphasizes embracing uncertainty over simply chasing reproducibility [4]. A more productive approach for your research on this compound would be to:

- Systematically assess sources of uncertainty in your experiments rather than just following a checklist.

- Use tools like cause-and-effect diagrams to identify variables (e.g., solvent purity, extraction time, temperature) that could influence your results [4].

- Invest more effort in reporting detailed experimental protocols and metadata to enable meaningful comparisons with other studies and build scientific consensus over time [4].

How to Proceed with this compound Research

Given the lack of specific data in the search results, I suggest the following path forward:

- Refine Your Search: Use specialized scientific databases like PubMed, SciFinder, or Google Scholar with targeted queries such as "this compound isolation," "this compound NMR," or "this compound HPLC method."

- Consult Natural Product Databases: Look for this compound in databases like PubMed's PubChem to find known physicochemical properties, spectral data, and related literature.

- Adapt General Methods: The protocols for extraction, chromatography, and spectroscopy provided here are universal. You can adapt the HPLC-DAD method, for instance, by calibrating it with a this compound standard if available.

References

- 1. (PDF) General Techniques Involved in Phytochemical Analysis [academia.edu]

- 2. Qualitative Phytochemical Screening of Medicinal Plants using... [orientjchem.org]

- 3. Unveiling the Phytochemical Profiling by Chromatographic and... [link.springer.com]

- 4. Embracing Uncertainty Rather Than Chasing Reproducibility [issues.org]

Standard Workflows for Structure Elucidation

The following diagram illustrates the typical integrated workflow for elucidating the structure of a natural product like gentioflavine, combining the strengths of LC-MS and NMR spectroscopy.

Integrated LC-MS/NMR workflow for compound identification.

Experimental Protocol Overview

While the exact protocols for this compound are unavailable, the table below outlines the standard experiments you would need to perform for complete structural characterization, based on current metabolomics practices [1] [2].

| Technique | Key Experiments & Purpose | Critical Outputs for Structure Elucidation |

|---|

| Mass Spectrometry (MS) | • High-Resolution MS (HRMS): Determines exact molecular mass and formula. • Tandem MS (MS/MS): Reveals fragment ions for structural pieces. | Molecular formula; Fragment ion patterns suggesting key substructures. | | Nuclear Magnetic Resonance (NMR) | • ¹H NMR: Identifies proton environments and count. • ¹³C NMR: Identifies all carbon atom types. • 2D Experiments (HSQC, HMBC, COSY): Maps atom-to-atom connectivity. | Proton chemical shifts, J-couplings; Carbon chemical shifts; Proton-proton and carbon-proton connectivity maps. |

References

historical use of Gentioflavine in traditional medicine

The Botanical and Phytochemical Landscape

The name "Gentioflavine" suggests a relationship with the Gentiana genus (known as Longdan in Traditional Chinese Medicine) and a flavonoid compound. The table below summarizes the key subjects identified in the literature that can help orient your investigation.

| Subject | Relevance & Key Findings | Traditional Context & Modern Research |

|---|

| Gentiana scabra [1] [2] [3] | A primary source of "Longdan," used for millennia. Research focuses on iridoids/secoiridoids (e.g., gentiopicroside) for anti-inflammatory and gastric treatments [2]. Modern studies confirm its anti-atherosclerotic potential [1]. | Historical Use: Used for over 2000 years in TCM for inflammation, anorexia, indigestion, and gastric infections [2].

Modern Research: Effects on macrophages and foam cell formation, with mechanisms involving ERK signaling pathway inhibition [1]. | | Amentoflavone [4] | A common biflavonoid (apigenin dimer) found in over 120 plants, including some used in TCM. It is a marked bioactive compound with a wide range of well-documented pharmacological effects. | Historical Use: Present in plants used for thousands of years in TCM (e.g., Ginkgo biloba, Selaginella) [4].

Modern Research: Extensive studies on anti-oxidant, anti-inflammatory, anti-viral, and neuropharmacological effects. Used as a quality control marker for the TCM "Juanbai" [4]. | | Petiveria alliacea [5] | An example of a plant with long-standing traditional use for CNS disorders, whose effects are now attributed to various compounds, including flavonoids. | Historical Use: Used in folk medicine for its effects on the central nervous system (e.g., sedative, anticonvulsant) and in religious ceremonies [5].

Modern Research: Validated for anxiolytic, antidepressant, and anti-seizure activities. Phytochemical studies have identified flavonoids among its active metabolites [5]. |

Experimental Insights from Relevant Research

While not on "this compound," the available literature provides robust examples of the experimental approaches used to validate traditional medicines, focusing on Gentiana scabra and flavonoid research.

Detailed Methodology: Anti-atherosclerotic Activity of Gentiana scabra

One study screened over 30 Chinese herbs and found that an extract of Gentiana scabra reduced the uptake of oxidized LDL in human THP-1 macrophages, a key process in atherosclerosis [1].

- Cell Culture & Differentiation: THP-1 human monocytic cells were cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA) [1].

- Compound Uptake Assay: Differentiated macrophages were pretreated with herb extracts for 2 hours and then incubated with Dil-labeled oxidized LDL (Dil-OxLDL) for 24 hours. Uptake was quantified using flow cytometry and fluorescence microscopy [1].

- Cytotoxicity Measurement: A lactate dehydrogenase (LDH) assay was performed concurrently to ensure that the observed effects were not due to cell death [1].

- Western Blotting: Protein expression of scavenger receptors (SR-A and CD36) and phosphorylation of ERK signaling proteins were analyzed by western blot [1].

- Key Quantitative Findings:

| Experimental Variable | Result / Outcome | Significance / p-value |

|---|---|---|

| OxLDL Uptake | Effectively reduced by Gentiana scabra | p < 0.05 vs. OxLDL control [1] |

| SR-A Protein Expression | Significantly decreased by Gentiana scabra | p < 0.05 vs. control [1] |

| ERK Phosphorylation | Reduced in a dose-dependent manner | p < 0.05 vs. control [1] |

The following diagram illustrates the logical flow and key findings of this study's mechanism of action investigation:

Mechanism of Gentiana scabra in suppressing foam cell formation, a key step in atherosclerosis.

Flavonoid Analysis and Neuropharmacological Protocols

Research on Petiveria alliacea, which contains flavonoids, demonstrates standard protocols for evaluating neuropharmacological effects [5].

- Extract Preparation: Dried plant material (roots, leaves) is typically extracted using solvents like ethanol or water in a specified ratio, followed by filtration and concentration [5].

- Animal Behavioral Models:

- Anxiolytic Activity: Evaluated using the elevated plus-maze and light-dark box tests.

- Anticonvulsant Activity: Assessed using pentylenetetrazole (PTZ)-induced seizure models.

- Locomotor Activity: Measured in an open-field test to rule out stimulant or sedative effects that could confound results [5].

- Toxicology Studies: Acute and subchronic toxicity tests are conducted, monitoring for adverse effects, mortality, and organ weight changes, followed by histopathological examination [5].

A Path Forward for Your Research

Based on the findings, here are some suggestions to guide your continued investigation into "this compound":

- Verify the Compound Name: "this compound" may be a historical or alternative name for a known compound. I recommend cross-referencing with specialized natural product databases like NAPRALERT, PubMed's PubChem, or the Traditional Chinese Medicine Databases@Taiwan.

- Focus on Gentiana Flavonoids: Given the historical importance of Gentiana, your research could focus on the flavonoid constituents of the Gentiana genus. A systematic review of the phytochemistry of Gentiana species may yield flavonoids with documented historical use that align with your interests.

- Adopt Established Protocols: The experimental methodologies cited above for bioactivity testing [1], chemical analysis [2], and pharmacological validation [5] provide an excellent framework for studying any potential compound you identify.

References

- 1. Reduces SR-A Expression and Oxidized-LDL Uptake... Gentiana scabra [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of hairy root lines and analysis of iridoids and... [as-botanicalstudies.springeropen.com]

- 3. sciencedirect.com/topics/agricultural-and-biological-sciences/ gentiana ... [sciencedirect.com]

- 4. A Review on the Phytochemistry, Pharmacology , and... [pmc.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/science/article/abs/pii/S0378874116300952 [sciencedirect.com]

initial pharmacological screening of Gentioflavine

The Screening Process for a Novel Compound

Initial pharmacological screening is a multi-stage process designed to systematically evaluate a compound's biological activity and therapeutic potential [1]. The general workflow progresses from target-based or phenotypic assays in vitro to more complex in vivo models.

The following diagram outlines the key stages in this rigorous process:

General drug screening workflow.

Key Experimental Protocols & Assays

For this compound, the screening strategy would typically involve the following types of assays, moving from simple to complex systems.

| Screening Stage | Protocol / Assay Type | Key Measured Outcomes |

|---|---|---|

| Primary Screening | Target-Based HTS [1]: Assays against a panel of molecular targets (e.g., enzymes, receptors). | Activity (%) at a standard concentration (e.g., 10 µM); identifies initial "Hits". |

| Phenotypic Screening [1]: Assays on cells or tissues to observe a physiological effect. | Observed biological effect (e.g., inhibition of inflammation, cell death). | |

| Hit Confirmation | Dose-Response Assays [1]: | IC50/EC50 (potency), Efficacy (maximal effect). |

| Selectivity & Specificity Profiling [1]: Counter-screens against related targets. | Selectivity index; identifies off-target effects. | |

| Lead Characterization | Cellular & Mechanism-of-Action [1]: Deeper investigation into the compound's action in cells. | Pathway analysis, gene/protein expression changes, apoptosis, etc. |

| ADME/PK Studies [1]: In vitro and initial in vivo studies on Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics. | Bioavailability, half-life, metabolic stability, plasma protein binding. | |

| Preclinical Efficacy | In Vivo Animal Models [1]: Testing in disease-specific animal models. | Proof-of-concept efficacy, therapeutic dose range, in vivo potency. |

Proposed Screening Strategy for this compound

Given its natural product origin, a dual approach is often effective. The diagram below illustrates a potential screening strategy.

Proposed dual-path screening strategy.

References

HPLC method development for Gentioflavine separation

A Workflow for HPLC Method Development

The general process for developing an HPLC method involves several key stages, from initial scouting to final validation. The flowchart below outlines this workflow.

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments in the workflow.

Sample Preparation

Proper sample preparation is central to a successful analysis [1]. The goal is to provide a reproducible and homogenous solution that is relatively free of interferences and will not damage the HPLC column [2].

- Procedure:

- Dissolution: Weigh an appropriate amount of your Gentioflavine standard or sample. Dissolve it in the initial mobile phase composition to be used. If solubility is an issue, a small amount of a stronger solvent (e.g., methanol) can be used, but the injection volume should be kept small to prevent peak distortion [2].

- Particulate Removal: Pass the dissolved sample through a 0.45 µm or 0.22 µm membrane filter (e.g., Nylon or PTFE) to remove any particulates that could clog the column or system [1] [2].

- Clean-up (if needed): For complex samples like plant extracts, consider a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components and concentrate the analyte [1].

Method Scouting and Optimization

This is the most time-consuming phase, aimed at achieving the best resolution, speed, and reproducibility [1]. The following table summarizes the key parameters to optimize.

Table 1: Key Parameters for HPLC Method Optimization

| Parameter | Goal | Optimization Strategy |

|---|---|---|

| Column Stationary Phase | Select a column with appropriate selectivity. | Start with a C18 (ODS) column (e.g., 150 mm x 4.6 mm, 5 µm). If results are unsatisfactory, scout other chemistries (C8, phenyl, polar-embedded) [2] [3]. |

| Mobile Phase & Retention (k) | Achieve adequate retention for all peaks. | Adjust the organic solvent ratio (%B). Aim for retention factors (k) between 2 and 10 for all analytes of interest [4]. |

| Selectivity (α) | Resolve critical pairs of peaks. | Vary the type of organic solvent (acetonitrile vs. methanol), mobile phase pH (using buffers like phosphate or formate), and column temperature. Even small changes can significantly alter selectivity [4] [5]. |

| Efficiency (N) | Obtain sharp, symmetrical peaks. | Use columns with smaller particle sizes (e.g., 3 µm or sub-2 µm), reduce system extra-column volume, and ensure the sample solvent is compatible with the mobile phase [4]. |

- Procedure for a Scouting Run:

- Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

- Prepare a binary mobile phase: (A) Water or a buffer (e.g., 10 mM ammonium formate) and (B) Acetonitrile.

- Set a linear gradient from 5% B to 95% B over 20-30 minutes.

- Set the flow rate to 1.0 mL/min, column temperature to 30-40°C, and detection wavelength based on the UV spectrum of this compound.

- Inject the prepared sample and analyze the chromatogram. This initial run will give you an idea of the retention and separation of components.

Method Validation

After developing and optimizing the method, a formal validation process is required to verify it is fit for purpose [1] [5]. The following table outlines the typical validation parameters.

Table 2: Key HPLC Method Validation Parameters as per ICH Guidelines

| Validation Parameter | Objective | Typical Requirement |

|---|---|---|

| Specificity | Confirm the method can accurately measure the analyte in the presence of other components. | Chromatogram shows baseline resolution of this compound from any known impurities or matrix peaks [5] [6]. |

| Linearity & Range | Demonstrate that the test results are directly proportional to analyte concentration. | A correlation coefficient (R²) > 0.999 over a specified range (e.g., 50-150% of target concentration) [5]. |

| Accuracy | Determine the closeness of the measured value to the true value. | Recovery of 98-102% for the drug substance [5]. |

| Precision | Establish the degree of scatter in a series of measurements. | Relative Standard Deviation (RSD) < 2.0% for repeatability of the analyte peak [5]. |

| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters. | The method should withstand small changes in (±0.1 pH units, ±2°C temperature, ±10% organic composition) without significant impact [1] [6]. |

| LOD/LOQ | Determine the lowest amount of analyte that can be detected or quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [5]. |

Critical Considerations for Your Application

- Automation Tools: To significantly reduce development time, consider systems with automated column and solvent switching [1]. Software like ChromSword or Fusion QbD can use an AI-driven or Quality-by-Design approach to streamline optimization and robustness testing [1].

- Overcoming Challenges: A common challenge is the co-elution of impurities with the main peak. If this occurs, strategies include optimizing the mobile phase pH, using sample preparation techniques like SPE, or switching to a more selective detection method like Mass Spectrometry (MS) [1] [6].

References

- 1. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 2. Importance of rp- hplc in analytical method : a review development [ijpsr.com]

- 3. | CHROMacademy Method Development [chromacademy.com]

- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 5. (PDF) A Review: HPLC and validation Method Development [academia.edu]

- 6. Overcoming HPLC Challenges for Impurity Identification | Synthink [synthinkchemicals.com]

Proposed Protocol: Quantification of Gentioflavine by HPLC-UV

1. Scope and Principle This method describes the quantification of Gentioflavine in crude plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The analyte is separated from other extract components on a reversed-phase C18 column and detected based on its UV absorption. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from certified this compound standards [1].

2. Chemicals, Standards, and Materials

- This compound Standard: Purchase from a certified supplier (CAS 18058-50-9). Molecular Formula: C10H11NO3; Molecular Weight: 193.20 g/mol [2].

- Solvents: HPLC-grade methanol, acetonitrile, and water.

- Crude Extract: Dried and powdered plant material from a known this compound-producing species (e.g., Gentiana olivieri or G. turkestanorum) [3].

- Equipment: HPLC system with a UV-Vis or Photodiode Array (PDA) detector, analytical balance, ultrasonic bath, centrifugal filters (0.45 µm, nylon or PTFE).

3. Instrumentation and HPLC Conditions The following conditions can serve as a starting point for method development and optimization [4].

Table 1: Recommended HPLC Conditions

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |

| Gradient Program | 0 min: 10% B; 0-15 min: 10% → 50% B; 15-16 min: 50% → 95% B; 16-18 min: 95% B; 18-20 min: 95% → 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm (to be confirmed based on spectrum of standard) |

| Run Time | 20 minutes |

4. Sample and Standard Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol. Serially dilute this stock solution to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) [5].

- Crude Extract Sample:

- Weigh approximately 1 g of dried, powdered plant material.

- Add 10 mL of 70% methanol in water (v/v) and sonicate for 30 minutes.

- Centrifuge the extract at 10,000 rpm for 10 minutes.

- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. Experimental Workflow The entire process, from sample preparation to data analysis, can be visualized as follows:

6. Data Analysis and Quantification

- Calibration Curve: Inject each working standard in triplicate. Plot the average peak area against the corresponding concentration. Use linear least-squares regression to obtain the calibration function [5] [1].

- Calculation: The concentration of this compound in the crude extract (µg/mg or % w/w) is calculated using the following formula:

Concentration = (C_calc × V × D) / WWhere:C_calc= Concentration from calibration curve (µg/mL)V= Volume of extract (mL)D= Dilution factorW= Weight of crude plant material (mg)

Table 2: Example Calibration Curve and Validation Data

| Parameter | Target Value |

|---|---|

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (RSD %) | < 2% for retention time, < 5% for peak area |

| Accuracy (% Recovery) | 85-115% |

Critical Method Development Considerations

Developing a robust HPLC method requires systematic optimization. The following diagram outlines the key decision points and steps.

- Method Scouting and Optimization: Begin by screening different column chemistries (C8, C18, phenyl) and mobile phase compositions (acetonitrile vs. methanol, with different buffers or acids like formic or phosphoric acid) to find conditions that separate this compound from interfering compounds [4]. The initial gradient in Table 1 is a starting point.

- Wavelength Selection: Acquire a UV spectrum of the this compound standard using a PDA detector. Select the wavelength of maximum absorption (λmax) for the highest sensitivity. Literature suggests pyranopyridine structures often absorb in the 250-280 nm range [1].

- Addressing Matrix Effects: Crude extracts are complex and can cause "matrix effects," which may suppress or enhance the analyte signal. Mitigation strategies include [4]:

- Sample Dilution: If sensitivity allows, diluting the sample reduces matrix interference.

- Improved Extraction: Utilize techniques like Solid-Phase Extraction (SPE) to clean up the sample before HPLC injection.

- Standard Addition: A more rigorous approach where the standard is added directly to the sample to account for matrix-induced quantification errors.

Limitations and Alternative Approaches

- Specificity: UV detection alone may not be sufficient to confirm the identity of this compound if co-eluting compounds are present. For definitive confirmation, coupling HPLC to Mass Spectrometry (LC-MS or LC-MS/MS) is highly recommended.

- Method Scope: This protocol is a guideline. Parameters like the optimal wavelength, gradient profile, and sample clean-up procedure must be experimentally determined for your specific instrument and plant matrix.

References

- 1. –visible Ultraviolet - Wikipedia spectroscopy [en.wikipedia.org]

- 2. CAS # 18058-50-9, this compound : more information. [chemblink.com]

- 3. 'Family Gentianaceae' published in 'Natural Compounds' | SpringerLink [link.springer.com]

- 4. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 5. Protein Assay Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]

Comprehensive Application Notes and Protocols: Analytical Method Validation for Gentioflavine

Introduction to Analytical Method Validation

Analytical method validation is the fundamental process of demonstrating that an analytical procedure is suitable for its intended use and provides reliable results for assessing the identity, strength, quality, purity, and potency of pharmaceutical compounds. For Gentioflavine, a bioactive flavonoid with potential therapeutic applications, establishing a validated analytical method is crucial for ensuring accurate quantification and quality control throughout drug development and manufacturing processes. This comprehensive document provides detailed application notes and protocols for the validation of analytical methods specifically developed for this compound, following regulatory guidelines from ICH, FDA, and other international bodies [1].

The validation process confirms that the analytical method exhibits appropriate performance characteristics for the analysis of this compound in various matrices, including bulk drug substance, formulated products, and stability samples. Method validation is not merely a regulatory requirement but an essential scientific practice that ensures the generation of reliable, consistent, and meaningful data that can be trusted for making critical decisions regarding product quality and patient safety [1] [2].

Method Validation Principles and Regulatory Framework

Regulatory Foundation

Analytical method validation for pharmaceuticals is mandated by various regulatory authorities worldwide and must conform to established scientific standards. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), provide the primary framework for validation activities, with a forthcoming update (ICH Q2(R2)) expected to expand guidance on advanced analytical techniques [1]. Additionally, the United States Food and Drug Administration (FDA) outlines requirements in Title 21 of the Code of Federal Regulations (CFR Parts 210 and 211), while the European Medicines Agency (EMA) includes similar provisions in its Good Manufacturing Practices (GMP) Guide Annex 15 [1].

These regulations collectively emphasize that manufacturers bear the ultimate responsibility for ensuring product quality, safety, and efficacy through adequately validated analytical methods. The principle of "fit for purpose" guides the extent of validation required, with the methodology being appropriate for the specific analytical application and the criticality of the data generated [1].

Performance Characteristics

According to ICH Q2(R1), the following validation parameters should be considered based on the type of analytical method being validated [1]:

- Specificity/Selectivity: Ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

- Linearity: The ability of the method to obtain test results proportional to the concentration of analyte.

- Range: The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated.

- Accuracy: The closeness of test results to the true value.

- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings (including repeatability, intermediate precision, and reproducibility).

- Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

- Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Validation Parameters and Acceptance Criteria

For this compound analytical method validation, specific acceptance criteria must be established and verified through controlled experiments. The following sections provide detailed parameters, protocols, and acceptance criteria for each validation characteristic.

Table 1: Validation Parameters and Acceptance Criteria for this compound

| Validation Parameter | Experimental Approach | Acceptance Criteria |

|---|---|---|

| Specificity | Compare chromatograms of blank, placebo, standard, and sample solutions; forced degradation studies | No interference from placebo, impurities, or degradation products at retention time of this compound |

| Linearity | Prepare and analyze 5-8 concentrations across specified range (50-150% of target concentration) | Correlation coefficient (r²) ≥ 0.999; y-intercept statistically insignificant |

| Range | Established from linearity data | Where precision, accuracy, and linearity are acceptable |

| Accuracy | Spike placebo with known amounts of this compound at 80%, 100%, 120% of target concentration (n=3 each) | Mean recovery 98-102%; RSD ≤ 2.0% |

| Precision (Repeatability) | Analyze six independent preparations at 100% of test concentration | RSD ≤ 2.0% |

| Intermediate Precision | Different analyst, different day, different instrument (n=6 each) | Overall RSD ≤ 2.0% between two sets |

| Detection Limit (LOD) | Based on signal-to-noise ratio or standard deviation of response | Signal-to-noise ratio ≥ 3:1 |

| Quantitation Limit (LOQ) | Based on signal-to-noise ratio or standard deviation of response | Signal-to-noise ratio ≥ 10:1; Precision RSD ≤ 5% |

| Robustness | Deliberate variations in method parameters (pH, temperature, flow rate, etc.) | Method remains unaffected by small variations (all system suitability criteria met) |

Table 2: System Suitability Requirements for this compound HPLC Method

| Parameter | Requirement | This compound Typical Values |

|---|---|---|

| Theoretical plates | > 2000 | > 4000 |

| Tailing factor | ≤ 2.0 | ≤ 1.5 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections | ≤ 1.0% |

| Resolution | > 2.0 from closest eluting peak | > 3.0 |

| Capacity factor (k') | > 2.0 | 4.5-6.5 |

Experimental Protocols

Specificity and Selectivity

Objective: To demonstrate that the method is able to quantify this compound unequivocally in the presence of other components, including impurities, degradation products, and matrix components [1].

Materials:

- This compound reference standard

- Placebo formulation (without active ingredient)

- Pharmaceutical dosage form containing this compound

- Appropriate solvents and mobile phase components

Procedure:

Prepare the following solutions:

- Blank solution: Solvent or mobile phase only

- Placebo solution: Placebo formulation prepared as per sample preparation method

- Standard solution: this compound reference standard at target concentration

- Sample solution: this compound dosage form prepared as per method

Inject each solution into the chromatographic system following the established method conditions.

Compare chromatograms to verify that:

- The blank and placebo do not show any interfering peaks at the retention time of this compound

- The this compound peak is well-resolved from any other peaks in the sample solution

- The peak purity of this compound in the sample solution is confirmed using diode array detection or mass spectrometry

Forced degradation studies: Subject this compound standard and product to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.

Acceptance Criteria: The blank and placebo solutions should not show any significant interference (typically ≤ 0.5% of target analyte peak) at the retention time of this compound. For forced degradation studies, peak purity of this compound should be confirmed, and the method should be able to resolve degradation products from the main peak [2].

Linearity and Range

Objective: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a given range [1] [2].

Procedure:

- Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL.

- Prepare a series of standard solutions from this stock to cover the range of 50% to 150% of the target test concentration (e.g., 50%, 75%, 100%, 125%, 150%).

- Inject each solution in triplicate using the chromatographic method.

- Plot the peak response (area) against the concentration of this compound.

- Calculate the regression parameters using the least squares method: slope, y-intercept, and correlation coefficient.

Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999. The y-intercept should not be statistically significantly different from zero (p > 0.05). The residual plot should show random scatter about zero [2] [3].

Accuracy

Objective: To demonstrate the closeness of agreement between the value accepted as a true value or reference value and the value found [1] [2].

Procedure:

- Prepare placebo samples and spike with known amounts of this compound reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration.

- Prepare nine determinations over the specified range (three concentrations × three replicates each).

- Analyze each sample using the validated method.

- Calculate the recovery at each level using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) × 100

Acceptance Criteria: The mean recovery should be between 98% and 102% at each level, with RSD not more than 2.0% [2] [3].

Precision

4.4.1 Repeatability (Method Precision)

Objective: To demonstrate the precision of the method under normal operating conditions over a short time interval [1] [2].

Procedure:

- Prepare six independent sample preparations from a homogeneous sample lot at 100% of the test concentration.

- Analyze all six preparations following the analytical method.

- Calculate the % assay and the Relative Standard Deviation (RSD) of the six results.

Acceptance Criteria: The RSD for the six assay results should not be more than 2.0% [2] [3].

4.4.2 Intermediate Precision

Objective: To demonstrate the precision of the method when the analysis is performed by different analysts, on different days, or with different instruments [1] [2].

Procedure:

- Repeat the method precision study on a different day with a different analyst and, if possible, using different equipment.

- Prepare and analyze six independent sample preparations as in the method precision study.

- Combine the results from both studies (total of twelve determinations) and calculate the overall mean and RSD.

Acceptance Criteria: The RSD for the combined twelve determinations should not be more than 2.0%. There should be no statistically significant difference between the results obtained by the two analysts (p > 0.05 by t-test) [2] [3].

Solution Stability

Objective: To demonstrate the stability of this compound in solution during the analytical procedure [3].

Procedure:

- Prepare the sample solution as per the analytical method.

- Analyze the solution immediately after preparation (0 hours) and at specified time intervals (e.g., 8, 12, 24, 36, 48 hours) under storage conditions that mimic the analytical environment (typically room temperature and refrigerated).

- Compare the results at each time point with the initial results.

Acceptance Criteria: The % difference from the initial value should be within ±2.0% for all time points [3].

Equipment and Methodology

Recommended Equipment

For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended based on the compound's chemical properties. The following equipment specifications are suggested:

- Chromatography System: HPLC system with quaternary pump, auto-sampler, and column thermostat

- Detector: Photodiode Array Detector (PDA) scanning from 200-400 nm

- Data System: Chromatography data system (CDS) for data acquisition and processing

- Analytical Column: C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent

- Guard Column: C18 guard cartridge compatible with the analytical column

Chromatographic Conditions

Table 3: Recommended HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 μL |

| Detection Wavelength | 340 nm |

| Run Time | 15 minutes |

| Retention Time | Approximately 8.5 minutes |

Sample Preparation

Standard Preparation:

- Accurately weigh approximately 25 mg of this compound working standard into a 50 mL volumetric flask.

- Dissolve in and dilute to volume with diluent (typically methanol:water 50:50) to obtain a stock solution of 0.5 mg/mL.

- Further dilute 5.0 mL of this solution to 50 mL with diluent to obtain a working standard solution of 50 μg/mL.

Sample Preparation:

- For tablet formulation: Powder and weigh tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

- For capsule formulation: Empty and mix contents of not less than 10 capsules. Weigh powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

- Add approximately 30 mL of diluent, sonicate for 15 minutes with occasional shaking, and dilute to volume with diluent.

- Filter through a 0.45 μm membrane filter, discard the first few mL of filtrate.

- Further dilute 5.0 mL of this solution to 50 mL with diluent to obtain a sample solution of approximately 50 μg/mL.

Visualization with Graphviz

This compound Method Validation Workflow

The following Graphviz diagram illustrates the complete validation workflow for the this compound analytical method:

Diagram 1: this compound Analytical Method Validation Workflow. This diagram illustrates the sequential process for validating the analytical method, with feedback loops for addressing validation failures.

This compound Analytical Method Procedure

The following diagram details the specific analytical procedure for this compound quantification:

Diagram 2: this compound Analytical Method Procedure. This workflow details the complete analytical procedure from sample preparation through data reporting.

Revalidation and Change Control

Change Control Procedure

Any proposed changes to the validated analytical method must follow a formal change control procedure [2]. The change control process should include:

- Documentation: Complete a change control form detailing the nature of the change and justification.

- Assessment: Evaluate the potential impact of the change on method performance.

- Testing Plan: Define the required testing to verify that the change does not adversely affect method performance.

- Approval: Obtain approval from relevant departments (Quality Control, Quality Assurance, Regulatory Affairs).

- Implementation: Execute the change following approved procedures.

- Documentation Update: Revise all relevant documentation including standard operating procedures (SOPs) and method specifications.

Revalidation Criteria

Revalidation of the this compound analytical method is required in the following circumstances [1] [2]:

- Change in drug substance synthesis that may introduce new impurities or affect existing impurities.

- Changes in the composition of the finished product.

- Changes in the analytical procedure, including equipment or technology platform.

- Transfer of the method to a different laboratory, requiring verification of reproducibility.

- Periodic revalidation as per company policy (typically every 5-10 years) to verify that the method remains in a validated state [2] [3].

The extent of revalidation depends on the nature of the changes. Minor changes may require only partial revalidation (e.g., verification of system suitability and critical performance parameters), while major changes necessitate full revalidation following the original validation protocol [1].

Conclusion

The validation of analytical methods for this compound is an essential component of pharmaceutical development and quality control. This comprehensive protocol provides detailed guidance on establishing method validation for this compound that complies with regulatory requirements and scientific principles. By following this protocol, laboratories can generate reliable, accurate, and reproducible data that supports the development, manufacturing, and commercialization of this compound-containing pharmaceutical products.

The method validation process should be thoroughly documented in a validation report that includes all experimental data, statistical analysis, and a definitive statement on the suitability of the method for its intended use. Proper documentation ensures traceability and facilitates regulatory submissions and inspections [1].

References

Comprehensive Application Notes and Protocols for Chromatographic Separation of Gentioflavine Isomers

Introduction to Gentioflavine and Its Chromatographic Challenges

This compound (CAS # 18058-50-9) is a specialized chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. Its molecular structure features a pyranopyridine core, specifically identified as 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde, which presents significant challenges for chromatographic separation due to the presence of multiple chiral centers and functional groups that can generate isomeric forms [1]. The compound's calculated physicochemical properties include a density of 1.274 g/cm³, boiling point of 441°C at 760 mmHg, and flash point of approximately 220.5°C, all of which influence its behavior in chromatographic systems [1].

The separation of this compound isomers represents a significant analytical challenge in pharmaceutical research and natural product chemistry. Isomers, possessing similar chemical and physical properties, often prove difficult to resolve, particularly when using conventional chromatographic methods [2]. This challenge is compounded when dealing with complex biological matrices or when seeking to quantify minor isomeric impurities in pharmaceutical formulations. The similar physicochemical properties of isomers result in nearly identical retention behaviors, requiring sophisticated method development strategies to achieve adequate resolution for accurate quantification.

Chromatographic Method Selection and Comparison

Available Techniques for Isomer Separation

Reversed-Phase Chromatography: This widely available technique utilizes a noncovalent association between the nonpolar stationary phase and the nonpolar moieties of analytes. The retention mechanism depends on the relative solubility of the analyte between the stationary phase and the mobile phase, which can be finely tuned to separate isomers with subtle differences in hydrophobicity [3]. The broad distribution of reversed-phase systems in bioanalytical laboratories makes them an attractive platform for method development.

Micro Circulatory Gas Chromatography (MCGC): Recently demonstrated for isomer separation, this innovative approach circulates analyte gases through multiple cycles of micro open tubular columns, effectively creating extended column lengths without excessive pressure requirements. The MCGC system has achieved effective column lengths up to 12.5 meters by circulating isomer gases for 25 cycles, representing the longest micro open tubular column length reported in any microfabricated GC system [2].

Two-Dimensional Liquid Chromatography: For particularly challenging separations, two-dimensional LC systems provide enhanced resolution by combining orthogonal separation mechanisms. Typically, the first dimension (often HILIC) provides initial separation, followed by comprehensive analysis using reversed-phase chromatography in the second dimension, often at nanoscale for improved sensitivity [3].

Comparison of Separation Techniques

Table 1: Comparison of Chromatographic Techniques for Isomer Separation

| Technique | Resolution Capability | Analysis Time | Implementation Complexity | Best Applications |

|---|---|---|---|---|

| Reversed-Phase HPLC | Moderate to High | 15-60 minutes | Low to Moderate | Polar to moderate hydrophobic isomers |

| Micro Circulatory GC | High for volatile compounds | Variable (cycle-dependent) | High | Volatile structural isomers |

| HILIC | Moderate for polar isomers | 20-45 minutes | Moderate | Highly polar, charged isomers |

| 2D-LC | Very High | 60+ minutes | High | Complex mixtures with multiple isomers |

| Nano-LC | High with MS detection | 30-90 minutes | Moderate to High | Limited sample availability |

Table 2: Detection Methods Compatible with this compound Analysis

| Detection Method | Sensitivity | Selectivity | Compatibility with this compound | Sample Requirements |

|---|---|---|---|---|

| UV-Vis | Moderate | Low | Limited (absorbs at low wavelengths) | Pure, concentrated samples |

| Fluorescence | High | Moderate to High | Requires derivatization | Pre-column or post-column derivatization |

| Mass Spectrometry | High | High | Ideal for identification | Compatible with volatile buffers |

| Electrochemical | Moderate | Moderate | Dependent on functional groups | Clean samples |

Optimized HPLC Protocol for this compound Isomer Separation

Materials and Equipment

- Chromatography System: High-performance liquid chromatography system with binary or quaternary pump, column oven, and autosampler capable of precise temperature control (20-40°C)

- Detection System: Photodiode array detector (PDA) scanning 200-400 nm or mass spectrometer with electrospray ionization (ESI) source

- Analytical Column: Ultisil Phenyl-Ether column (4.6 × 150 mm, 3 μm particle size) or equivalent phenyl-hexyl stationary phase [4]

- Mobile Phase:

- Solvent A: 0.1% formic acid in water (v/v), HPLC grade

- Solvent B: 0.1% formic acid in acetonitrile (v/v), HPLC grade

- Sample Solvent: Methanol or acetonitrile-water (50:50, v/v) of HPLC grade

- Reference Standards: this compound isomers (if commercially available)

Detailed Chromatographic Procedure

Mobile Phase Preparation: Prepare 1 liter of each mobile phase component by adding 1.0 mL of LC-MS grade formic acid to 999 mL of HPLC grade water (Solvent A) and to 999 mL of HPLC grade acetonitrile (Solvent B). Filter through 0.22 μm nylon membrane and degas by sonication for 10 minutes under vacuum.

Column Equilibration: Condition the phenyl-ether column with initial mobile phase composition (60% Solvent A, 40% Solvent B) at a flow rate of 0.35 mL/min for 30 minutes or until stable baseline is achieved. Maintain column temperature at 25°C throughout the analysis.

Elution Program Implementation:

- Initial Isocratic Segment: 0-20 minutes: Maintain 60% A / 40% B

- Shallow Gradient Segment: 20-60 minutes: Linear gradient from 60% A to 53% A / 47% B

- Column Cleaning: 60-65 minutes: Step gradient to 10% A / 90% B

- Re-equilibration: 65-80 minutes: Return to 60% A / 40% B [4]

Sample Preparation: Dissolve this compound sample in appropriate solvent to achieve concentration of approximately 1 mg/mL. Filter through 0.22 μm PTFE syringe filter before injection. Use injection volume of 5-10 μL.

Analysis Parameters: Set flow rate to 0.35 mL/min, column temperature to 25°C, and autosampler temperature to 15°C. For UV detection, monitor at 254 nm and 280 nm; for MS detection, use positive ion mode with MRM transition m/z 194→136 for this compound.

Figure 1: Workflow for this compound Isomer Separation Method Development

Quantification and Data Analysis

For quantitative analysis of this compound isomers, construct calibration curves using reference standards if available. In the absence of reference standards, employ relative peak area quantification with normalization to 100%. Calculate resolution (Rs) between isomer peaks using the formula:

[ R_s = \frac{2(t_{R2} - t_{R1})}{w_1 + w_2} ]

where (t_{R1}) and (t_{R2}) are retention times of adjacent peaks, and (w_1) and (w_2) are their baseline peak widths. Aim for resolution ≥1.5 for baseline separation [4]. Calculate peak symmetry (asymmetry factor) to monitor peak shape quality, with ideal values between 0.9-1.2.

Method Development and Optimization Strategies

Systematic Optimization Approach

Achieving optimal separation of this compound isomers requires a systematic approach to method development. Begin with screening various stationary phases including C18, phenyl, phenyl-ether, and cyano-functionalized columns to evaluate selectivity differences. The phenyl-ether column has demonstrated particular effectiveness for challenging isomer separations due to its unique combination of π-π interactions and polar selectivity [4].

The incorporation of an extended isocratic hold at low organic phase concentration before initiating the gradient has proven highly effective for improving isomer resolution. This approach allows the sample to migrate more slowly through the column, enhancing separation between components before applying the gradient for elution [4]. Typically, a 20-minute isocratic segment at 40% organic phase can improve resolution by 15-25% compared to standard gradient methods.

Mobile Phase Optimization

Mobile phase composition significantly impacts isomer separation efficiency. The addition of volatile acids (0.1% formic acid) enhances peak shape and improves ionization in MS detection. Alternative mobile phase modifiers include:

- Ammonium formate (5-10 mM, pH 3.5-4.5) for improved MS compatibility

- Ammonium acetate (5-10 mM, pH 6.0-7.0) for neutral pH conditions

- Triethylamine (0.1%) as an ion-pairing reagent for basic compounds

Table 3: Method Parameters for Improved Isomer Separation

| Parameter | Standard Gradient | Optimized Method | Improvement |

|---|---|---|---|

| Initial Isocratic Hold | 0 min | 20 min | Allows slower migration for better separation |

| Gradient Slope | Standard | Shallow (0.175% B/min) | Enhanced resolution of closely eluting isomers |

| Flow Rate | 1.0 mL/min | 0.35 mL/min | Improved mass transfer & column efficiency |

| Resolution (Rs) | 1.4 | 1.75-1.9 | 25-35% improvement |

| Peak Symmetry | Broad peaks | Sharp, symmetric peaks | Better quantification accuracy |

Troubleshooting Guide

Poor Peak Shape: Add 0.1% diethylamine to mobile phase for basic compounds, ensure mobile phase pH is appropriately controlled, or consider column temperature optimization between 25-40°C [4].

Insufficient Resolution: Extend the initial isocratic hold (up to 30 minutes), further reduce gradient slope, decrease flow rate to 0.2-0.35 mL/min, or test alternative stationary phases with different selectivity.

Long Analysis Time: After achieving resolution, optimize by gradually increasing gradient slope or flow rate while monitoring resolution parameters. Implement gradient steepness testing to identify the optimal balance between resolution and analysis time.

Retention Time Drift: Ensure mobile phase preparation consistency, maintain constant column temperature (±1°C), and allow sufficient equilibration time between runs (10-15 column volumes).

Advanced Applications and Complementary Techniques

Orthogonal Separation Methods

For comprehensive characterization of this compound isomers, orthogonal separation techniques provide verification of method specificity and purity assessment. These include:

Hydrophilic Interaction Liquid Chromatography (HILIC): Employ HILIC columns (e.g., amide, silica, or diol stationary phases) with acetonitrile-rich mobile phases (60-95% acetonitrile) containing ammonium formate or acetate. This technique offers different selectivity based on compound hydrophilicity and hydrogen bonding potential [3].

Porous Graphitized Carbon (PGC) Chromatography: Utilize PGC columns which provide unique separation mechanisms based on both hydrophobic and polar interactions, often capable of separating isomers that co-elute in reversed-phase systems [3].

Two-Dimensional Liquid Chromatography (2D-LC)

For complex mixtures containing multiple this compound isomers and related impurities, comprehensive 2D-LC provides significantly enhanced peak capacity. A recommended approach combines HILIC separation in the first dimension with reversed-phase chromatography in the second dimension [3]. This configuration offers orthogonal separation mechanisms, with the first dimension separating by hydrophilicity and the second by hydrophobicity.

LC-MS Analysis for Structural Confirmation

Coupling the chromatographic separation with mass spectrometry detection enables definitive identification of this compound isomers. Use electrospray ionization in positive ion mode with the following optimized parameters:

- Ion source temperature: 150°C

- Desolvation temperature: 350°C

- Cone voltage: 30-50 V

- Collision energy: 15-25 eV for fragmentation studies

- Monitor multiple reaction monitoring (MRM) transitions for specific isomers if fragmentation patterns differ

Conclusion

The chromatographic separation of this compound isomers represents a significant analytical challenge that can be successfully addressed through systematic method development. The optimized protocol presented herein, featuring a phenyl-ether stationary phase and extended initial isocratic segment followed by a shallow gradient, provides robust resolution of isomeric compounds. The incorporation of these method refinements typically improves resolution by 25-35% compared to conventional gradient elution methods [4].

For researchers encountering particularly challenging separations, the implementation of orthogonal techniques such as 2D-LC or complementary separation mechanisms (HILIC, PGC) can provide the additional resolution required for complete isomer characterization. The continuous advancement in chromatographic materials and instrumentation promises even greater capabilities for complex isomer separations in the future, potentially including the micro circulatory approaches recently demonstrated for gas chromatography [2].

References

- 1. CAS # 18058-50-9, this compound : more information. [chemblink.com]

- 2. enabled by a micro circulatory gas... Isomer separation [pubmed.ncbi.nlm.nih.gov]

- 3. Reversed-phase separation methods for glycan analysis | Analytical... [link.springer.com]

- 4. A Simple Yet Effective Trick for Isomer – Welch Materials... Separation [welch-us.com]

Gentioflavine stability in solvent systems

Gentioflavine: Basic Chemical Information

The table below summarizes the fundamental identifying information for this compound found in the search results [1].

| Property | Description |

|---|---|

| Name | This compound [1] |

| CAS Registry Number | 18058-50-9 [1] |

| Molecular Formula | C₁₀H₁₁NO₃ [1] |

| Molecular Weight | 193.20 g/mol [1] |

| SMILES | CC1NC=C2C(=C1C=O)CCOC2=O [1] |

| InChI Key | GLNRAZLQBMAROT-UHFFFAOYSA-N [1] |

| Calculated Boiling Point | 441°C at 760 mmHg [1] |

| Calculated Flash Point | 220.5°C [1] |

| Calculated Density | 1.274 g/cm³ [1] |

A Proposed Framework for Stability Studies

While specific data is unavailable, here is a general framework for studying compound stability like this compound, based on standard analytical chemistry approaches. You would need to adapt and optimize these methods through experimentation.

Experimental Design and Sample Preparation

- Solvent Selection: Prepare stock solutions of this compound in a range of pharmaceutically relevant solvents (e.g., water, saline, dimethyl sulfoxide (DMSO), methanol, and buffers at various pH levels).

- Stress Conditions: Expose aliquots of these solutions to different stress conditions:

- Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (4°C) and freezing (-20°C).

- Photostability: Expose samples to UV and visible light per ICH Q1B guidelines.

- Oxidative Stress: Test stability in solutions with low concentrations of hydrogen peroxide.

- Time Points: Analyze samples immediately after preparation (t=0) and at set time points (e.g., 1, 3, 7, 14, 30 days) to track degradation.

Analytical Methodology: Liquid Chromatography (LC)

Liquid Chromatography is a core technique for separating and quantifying compounds in a mixture, making it ideal for stability studies to detect the parent compound and its degradation products [2].

- Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely used for analyzing small organic molecules like this compound [2]. It employs a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixture) [2].

- Protocol Outline:

- Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient elution from 5% to 95% acetonitrile in water (both phases may contain 0.1% formic acid to improve chromatography).

- Flow Rate: 1.0 mL/min.

- Detection: Ultraviolet (UV) detection at a wavelength specific to this compound (this needs to be determined experimentally, e.g., by a UV-Vis scan).

- Data Analysis: Monitor the peak area and retention time of this compound. A decrease in its peak area or the appearance of new peaks indicates degradation [2].

Data Collection and Analysis

You would typically summarize your findings in a stability results table. Since specific data for this compound is unavailable, here is a hypothetical example of what it might look like.

Table: Hypothetical Stability of this compound (1 mg/mL) Over 30 Days This table is a template for how you could structure your experimental results.

| Solvent System | Storage Condition | Time Point | % this compound Remaining | Major Degradation Products Observed |

|---|---|---|---|---|

| Saline (pH 7.4) | 4°C (protected from light) | 30 days | [Data needed] | [Data needed] |

| Saline (pH 7.4) | 25°C (ambient light) | 30 days | [Data needed] | [Data needed] |

| Methanol | 25°C (protected from light) | 30 days | [Data needed] | [Data needed] |

| Buffer (pH 2.0) | 25°C (protected from light) | 30 days | [Data needed] | [Data needed] |

| Buffer (pH 9.0) | 25°C (protected from light) | 30 days | [Data needed] | [Data needed] |

Experimental Workflow Diagram

The following diagram outlines the general workflow for a stability study, which you can adapt for this compound.

How to Proceed with Your Research

To obtain the specific data required, I suggest you:

- Consult specialized databases: Search in-depth scientific databases like PubMed, SciFinder, or Reaxys for journal articles on this compound's physicochemical properties.

- Perform experimental studies: The most reliable approach is to conduct the stability studies yourself, using the framework above as a starting point.

- Contact suppliers: Reach out to chemical suppliers who list this compound, as they may have unpublished technical data or stability information.

References

sample preparation for Gentioflavine analysis

Chemical Properties & Sample Preparation

The table below summarizes the known chemical and physical properties of Gentioflavin, which are foundational for developing an analytical method [1] [2].

| Property | Value / Description |

|---|---|

| CAS Number | 18058-50-9 [1] [2] |

| Molecular Formula | C₁₀H₁₁NO₃ [1] [2] |

| Molecular Weight | 193.2 g/mol [1] [2] |

| Type of Compound | Alkaloids [1] [2] |

| Source | The herbs of Gentiana scabra Bunge [1] [2] |

| Appearance | Powder [1] |

| Storage | Desiccate at -20°C [1] |

| Purity | >=98% [2] |

Suggested Solvents and Stock Solution Preparation

Based on its solubility, here are guidelines for preparing stock solutions [1] [2].

| Solvent | Solubility | Notes |

|---|---|---|

| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble [1] | For preparing stock solutions. |

| Concentration (Start) | Volume (Start) | Concentration (Final) | Volume (Final) |

|---|---|---|---|

| 1 mg/mL | X mL | Y μM | Z mL |

- General Tips: For better solubility, warm the tube at 37°C and use brief sonication.

- Stock Solution Stability: Prepare stock solutions fresh when possible. If pre-prepared aliquots are necessary, they can be stored in tightly sealed vials at -20°C for up to several months.

- Handling: Before opening, allow the vial to equilibrate to room temperature for at least an hour to prevent condensation.

Proposed Analytical Workflow for Gentioflavin

Since explicit protocols were not available, the following workflow is proposed based on common practices for the analysis of similar natural products. You will need to optimize conditions such as mobile phase composition, gradient programs, and detection wavelengths based on your specific instrumentation.

Diagram 1: A proposed analytical workflow for Gentioflavin, from sample preparation to data analysis.

Key Methodological Considerations

- Chromatography: A reverse-phase C18 column is a typical starting point. Develop a mobile phase gradient using water (with 0.1% formic acid) and acetonitrile or methanol to achieve good separation [2].

- Detection: Gentioflavin's structure suggests a strong chromophore. Use a PDA (Photodiode Array) detector to identify its characteristic UV-Vis spectrum and select an optimal wavelength (e.g., 254 nm or 280 nm) for quantification [2].

- Mass Spectrometry: For confirmation, ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode is recommended to detect the protonated molecule [M+H]⁺, expected at m/z 194.2 [2].

Important Disclaimer on Protocol Gaps

The information presented here is a starting framework. The specific parameters for HPLC/UPLC, MS, and quantitative analysis are not available in the current literature search results and must be developed and validated in your laboratory. The provided Graphviz diagram visualizes a logical, standard workflow that you can adapt as your methods are established.

References

Gentioflavine cell culture assay protocols

Chemical Identity of Gentioflavine

The table below summarizes the basic chemical information available for this compound, which is essential for preparing stock solutions and designing assays [1] [2].

| Property | Description |

|---|---|

| CAS Registry Number | 18058-50-9 [2] |

| Molecular Formula | C₁₀H₁₁NO₃ [2] |

| Molecular Weight | 193.20 g/mol [2] |

| Synonyms | 6-Methyl-1-Oxo-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carboxaldehyde; 1-Keto-6-Methyl-3,4,6,7-Tetrahydropyrano[4,3-D]Pyridine-5-Carbaldehyde [2] |

Foundation for Cell Culture Assay Protocols

Specific protocols for this compound are not available, but you can adapt standard cell culture and compound testing methodologies. The following workflow outlines a generalized approach for assessing compound effects in cell culture, which can be tailored for this compound.

Cell Culture Maintenance

Maintaining healthy and reproducible cell cultures is the foundation of any assay.

- Cell Lines: Choose relevant cell lines based on your research target (e.g., cancer, neural, hepatic) [3].

- Growth Conditions: Culture cells in a humidified incubator at 37°C with 5% CO₂ [3] [4]. Use appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), glutamine, and antibiotics [5] [6].

- Aseptic Technique: Perform all cell culture procedures in a laminar flow hood using sterile techniques to prevent contamination [3] [5].

- Passaging: Split adherent cells when they reach 70-80% confluence using enzymatic (e.g., trypsin) or non-enzymatic dissociation methods [7] [5].

Compound Preparation (this compound)

Proper preparation of the test compound is critical for accurate dosing.

- Solubility: Determine an appropriate solvent for this compound based on its chemical properties. Common solvents include DMSO (for stock solutions) or cell culture medium (for working solutions).

- Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO). Aliquot and store at -20°C according to stability data.

- Working Solution: Dilute the stock solution directly into the cell culture medium immediately before use. Ensure the final concentration of DMSO is low enough (typically <0.1%) to avoid cytotoxicity [3].

Assay Setup & Treatment

- Seeding Cells: Seed cells at an optimal density in multi-well plates (e.g., 96-well for high-throughput). Allow cells to adhere and recover for 24 hours before treatment [3].

- Treatment Protocol: Expose cells to a concentration range of this compound (e.g., 1 µM to 100 µM) and include appropriate controls (vehicle control with solvent, positive control, and untreated cells). The typical treatment duration is 24 to 72 hours [3].

Cell Viability & Proliferation Assays

These assays determine the cytotoxic or proliferative effects of this compound.

- ATP-based Assays (e.g., Luminescent ATP assays): Recommended for 3D cultures or when high sensitivity is needed. They measure cellular ATP levels as a marker of metabolically active cells [8].

- Colorimetric Assays (e.g., MTT): Suitable for 2D monolayer cultures. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by living cells [8].

- Trypan Blue Exclusion: Used with a hemocytometer or automated counter to count live and dead cells after treatment [7].

Functional & Phenotypic Assays

Based on your hypotheses, you can investigate specific cellular responses to this compound.

- Apoptosis Assays: Use fluorescence-based assays (e.g., caspase activation) or flow cytometry to quantify programmed cell death. These are superior to colorimetric methods in 3D cultures [8].

- Flow Cytometry: Analyze cell surface markers (e.g., for immunophenotyping) or intracellular proteins to understand changes in cell populations or signaling pathways [6].

- Advanced Imaging: For 3D culture models, use confocal or multiphoton microscopy to capture clear images deep within the structures [8].

Key Experimental Parameters for Assay Design

When planning your experiments with this compound, standardizing the following parameters will ensure reproducibility and meaningful results.

| Parameter | Considerations & Typical Range |

|---|---|

| Cell Seeding Density | Varies by cell line and vessel. Aim for 70-80% confluence at assay endpoint [5]. |

| This compound Concentration | Use a wide range (e.g., 1 µM - 100 µM) to establish a dose-response curve. |

| Treatment Duration | 24, 48, and 72 hours to assess time-dependent effects [3]. |

| Culture Model | 2D Monolayer (simple, high-throughput) or 3D Culture (more physiologically relevant for tissue-like structures) [8]. |

| Control Groups | Untreated cells, Vehicle control (e.g., 0.1% DMSO), Positive control (e.g., a known cytotoxic drug). |

Strategies for Protocol Development

Since direct protocols are unavailable, here are strategies to create your own:

- Literature Review: Search for studies on this compound's biological activities or structurally similar alkaloids to identify plausible molecular targets and relevant cell models.

- Assay Adaptation: Adapt standard cell viability and functional assay protocols to fit this compound. Be mindful of the differences between 2D and 3D culture systems, particularly regarding nutrient diffusion and assay reagent penetration [8].

- Empirical Optimization: Conduct pilot experiments to determine the optimal seeding density, this compound concentration range, and treatment duration for your specific cell lines.

References

- 1. The structure of this compound , a new alkaloid of some Gentiana species [pubmed.ncbi.nlm.nih.gov]

- 2. CAS # 18058-50-9, this compound : more information. [chemblink.com]

- 3. Basics – The Foundation of Biotechnology - Rs' Science Cell Culture [rsscience.com]

- 4. - Wikipedia Cell culture [en.m.wikipedia.org]

- 5. - Step by Step Guide Cell Culture [assaygenie.com]

- 6. Primary T Cell and T Culture Expansion Cell Protocol [akadeum.com]

- 7. | Thermo Fisher Scientific - US Cell Culture Protocols [thermofisher.com]

- 8. Unlocking the Potential of 3D Cell : A Guide to Culture ... Assay [aatbio.com]

Gentioflavine in vitro activity testing methods

A Framework for In Vitro Activity Testing

When investigating a compound like Gentioflavine, the experimental approach typically progresses from broad screening to more specific mechanistic studies. The following workflow outlines this logical progression:

Core Methodologies for Antimicrobial Screening

For initial activity screening, especially for antimicrobial properties, several well-established bioassays are used. The table below summarizes the most common methods [1].

| Method Type | Key Measurable Outputs | Typical Data Obtained | Advantages | Limitations |

|---|---|---|---|---|

| Agar Diffusion (e.g., Disk-Diffusion) | Zone of Inhibition (ZOI) in millimeters (mm) | Qualitative/Semi-quantitative data on compound diffusion and ability to inhibit microbial growth. | Technically simple, low cost, allows screening of multiple microbes simultaneously. | Difficulty in controlling compound concentration, results depend on compound diffusibility [1]. |

| Broth Dilution (Macro & Micro) | Minimum Inhibitory Concentration (MIC) in µg/mL or µM. Minimum Bactericidal Concentration (MBC). | Quantitative data on the lowest concentration that prevents visible growth. Confirmation of cidal vs. static effects. | Provides a definitive, quantitative measure of potency (MIC) [1]. | More labor-intensive and requires higher material consumption than diffusion methods. |

| Time-Kill Assay | Log10 reduction in Colony-Forming Units (CFU)/mL over time (e.g., 0-24 hours). | Kinetic data on the rate and extent of microbial killing, determining if the effect is bactericidal (≥3-log reduction) or bacteriostatic. | Provides detailed information on the kinetics of antimicrobial activity. | Requires significant labor and materials for multiple time-point plating and counting [1]. |

Protocols for Key Quantitative Assays

For a compound like this compound, after a positive result in a primary screen, determining the Minimum Inhibitory Concentration (MIC) is a critical next step.